Home > Products > Building Blocks P12448 > 3-Ethyladenine
3-Ethyladenine - 43003-87-8

3-Ethyladenine

Catalog Number: EVT-1725894
CAS Number: 43003-87-8
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyladenine (3-EtAde) is an exocyclic DNA adduct primarily recognized for its role in mutagenesis and cytotoxicity. [, , , , , , , , ] It is formed endogenously through the reaction of DNA with various alkylating agents, including ethyl methanesulfonate (EMS), diethyl sulfate (DES), and N-ethyl-N-nitrosourea (ENU). [, , , , , , , , , , ] 3-EtAde is considered a significant indicator of exposure to these alkylating agents, which can originate from both environmental sources and endogenous metabolic processes. [, , , , , ]

3-EtAde is classified as a DNA alkylation product, specifically an N-alkylpurine. [, , , , , , , , , , ] It primarily forms at the N-3 position of adenine bases within DNA, creating a helix-distorting lesion that can interfere with DNA replication and transcription. [, , , , , , , , , , , , ] Scientific research utilizes 3-EtAde as a valuable biomarker for assessing exposure to alkylating agents and investigating their mutagenic and carcinogenic potential. [, , , , , , , ]

Future Directions
  • Developing sensitive and specific methods for quantifying 3-EtAde in various biological matrices. This will enhance its utility as a biomarker in epidemiological studies investigating the health effects of alkylating agent exposure. []
  • Further characterizing the role of 3-EtAde in specific types of cancer. This will contribute to a better understanding of the etiology of these cancers and potentially lead to novel prevention and treatment strategies. []

3-Methyladenine (3-MeAde)

Compound Description: 3-Methyladenine is a DNA adduct formed by the methylation of adenine at the N-3 position. Like 3-Ethyladenine, it is a potent cytotoxic lesion, inhibiting both DNA replication and transcription. [, , , , , , , , ] It is actively removed from DNA by specific DNA glycosylases, initiating base excision repair. [, ] Studies show that 3-MeAde levels in urine can be used as a biomarker for exposure to methylating agents, although dietary sources contribute significantly to background levels. [, , , ]

Relevance: 3-MeAde is the structural analog of 3-Ethyladenine, differing only in the alkyl group attached to the N-3 position of adenine (methyl vs. ethyl). Both compounds are potent cytotoxins and are substrates for similar DNA glycosylases. [, , ] The research highlights the close relationship between these two alkylated bases in terms of their formation, biological consequences, and repair mechanisms.

7-Methylguanine (7-MeGua)

Compound Description: 7-Methylguanine is a major product of DNA methylation, primarily formed by the reaction of methylating agents with the N-7 position of guanine. [, ] While 7-MeGua is considered less cytotoxic and mutagenic than other alkylated bases like 3-methyladenine or O6-methylguanine, it can still contribute to spontaneous depurination events in DNA. [, ] Studies in mammalian cells show that dedicated DNA glycosylases also remove 7-MeGua, suggesting an active repair mechanism for this adduct. []

Relevance: While structurally different from 3-Ethyladenine, 7-Methylguanine is relevant because both are formed by similar alkylation mechanisms (methylation vs. ethylation) at different positions on DNA bases. [, ] The research highlights that different alkylation products, including 7-MeGua and 3-Ethyladenine, can coexist and contribute to the overall mutagenic and cytotoxic effects of alkylating agents.

7-Ethylguanine (7-EtGua)

Compound Description: 7-Ethylguanine is an alkylation product generated by the reaction of ethylating agents with the N-7 position of guanine. [, , , ] Similar to its methyl analog, 7-EtGua can undergo spontaneous depurination, potentially leading to mutations. [] While generally less abundant than 7-methylguanine, 7-EtGua formation is enhanced with specific ethylating agents like diethyl sulfate (DES). []

Relevance: 7-Ethylguanine is structurally analogous to 7-Methylguanine, differing in the alkyl group (ethyl vs. methyl). [, ] Both are formed by alkylation at the N-7 position of guanine and are substrates for DNA glycosylases involved in base excision repair. [, ] Comparing 7-EtGua with 3-Ethyladenine elucidates the influence of the alkylated base (guanine vs. adenine) on adduct formation, repair efficiency, and potential biological consequences.

O6-Methylguanine (O6-MeG)

Compound Description: O6-Methylguanine is a highly mutagenic DNA adduct formed by the alkylation of guanine at the O6 position. [, , ] It is known to induce GC to AT transitions during DNA replication due to its ability to mispair with thymine. [] Unlike 3-alkyladenines and N-alkylguanines, O6-MeG is repaired not by DNA glycosylases but by a specific protein, O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group. []

Relevance: Though structurally different from 3-Ethyladenine, O6-MeG highlights a critical aspect of DNA alkylation: the position of alkylation on the base significantly influences its biological consequences and repair mechanisms. [] While 3-Ethyladenine primarily leads to cytotoxicity and is repaired by base excision repair, O6-MeG is highly mutagenic and is repaired by a direct reversal mechanism. [, ]

O6-Ethylguanine (O6-EtG)

Compound Description: O6-Ethylguanine is formed by the ethylation of guanine at the O6 position. [, , , ] Like its methyl analog, O6-EtG is highly mutagenic and can induce GC to AT transitions during DNA replication. [] Its repair is primarily carried out by the O6-alkylguanine DNA alkyltransferase (AGT). []

Relevance: O6-Ethylguanine is the ethyl analog of O6-methylguanine and exhibits similar mutagenic properties. [, ] Comparing O6-EtG with 3-Ethyladenine emphasizes the distinct biological consequences of alkylation at different positions on the guanine base, even with the same alkyl group. [, ]

3-Ethyladenine (3-EtAde)

Compound Description: 3-Ethyladenine, the focus of this analysis, arises from ethylation at the N-3 position of adenine. [, , , , , , , , , ] It is a cytotoxic lesion, interfering with DNA replication and transcription. [, , ] It is removed from DNA by specific DNA glycosylases as part of the base excision repair pathway. [, , ] Urinary 3-EtAde serves as a sensitive biomarker for exposure to ethylating agents, particularly from sources like cigarette smoke. [, , , , ]

Other Relevant Ethylated Bases:

  • 1-Ethyladenine (1-EtAde): Formed by ethylation at the N-1 position of adenine. [, ] It is less abundant than other ethylated bases and not as extensively studied.
  • 3-Ethylguanine (3-EtGua): Generated by ethylation at the N-3 position of guanine. [, , ] Like 3-alkyladenines, it is a substrate for DNA glycosylases.
  • O2-Ethylcytosine (O2-EtCyt): Formed by ethylation at the O2 position of cytosine. [] It is removed relatively quickly compared to other ethyl adducts.
  • O4-Ethylthymine (O4-EtThy): Generated by ethylation at the O4 position of thymine. [] It is relatively persistent in DNA.
Source and Classification

3-Ethyladenine can be synthesized through various chemical methods, often involving alkylating agents such as ethyl methanesulfonate. It is classified under alkylated purines, which are modified forms of nucleobases that can participate in biochemical processes, particularly in DNA replication and repair mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-ethyladenine typically involves alkylation reactions, where adenine is treated with ethylating agents. One common method utilizes ethyl methanesulfonate as an alkylating agent. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl group is transferred to the nitrogen atom in the adenine structure.

  1. Starting Material: Adenine
  2. Reagents: Ethyl methanesulfonate, base (such as sodium hydroxide)
  3. Reaction Conditions: The mixture is usually heated under reflux conditions to facilitate the reaction.
  4. Purification: The product can be purified using techniques such as column chromatography or recrystallization.

The efficiency of this synthesis method can vary depending on the reaction conditions, including temperature, time, and concentration of reagents.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-ethyladenine is C8_{8}H10_{10}N5_{5}. Its structure consists of a purine ring system with an ethyl group attached to the nitrogen at position 3. The compound exhibits distinct spectral properties that can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Weight: Approximately 194.19 g/mol
  • Structural Formula:
C8H10N5\text{C}_8\text{H}_{10}\text{N}_5

The vibrational spectra and molecular geometry can be computed using quantum chemical methods such as density functional theory (DFT).

Chemical Reactions Analysis

Reactions and Technical Details

3-Ethyladenine participates in various chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition. One significant reaction is its incorporation into DNA, where it can lead to mispairing during DNA replication.

  1. Alkylation Reactions: As an alkylated purine, it can react with various electrophiles.
  2. Mutagenesis: 3-Ethyladenine can induce mutations by causing mispairing during DNA synthesis, leading to transitions such as G/C to A/T changes.

The mutagenic potential of this compound is primarily due to its ability to form stable adducts with DNA bases.

Mechanism of Action

Process and Data

The mechanism by which 3-ethyladenine exerts its effects involves several steps:

  1. Incorporation into DNA: 3-Ethyladenine can be incorporated into DNA during replication.
  2. Mispairing Events: Its presence leads to incorrect base pairing (e.g., pairing with thymine instead of cytosine).
  3. Mutations: This mispairing results in permanent mutations following DNA repair processes.

Studies have shown that alkylated bases like 3-ethyladenine are recognized by DNA repair enzymes, which may attempt to correct these errors but can inadvertently propagate mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Ethyladenine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.
  • Melting Point: Varies based on purity but generally falls within a specific range typical for purines.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

3-Ethyladenine has several applications in scientific research:

  1. Mutagenesis Studies: Used extensively in genetic studies to induce mutations for understanding gene function.
  2. Cancer Research: Investigated for its role in carcinogenesis due to its mutagenic properties.
  3. Biochemical Assays: Utilized in assays that assess DNA repair mechanisms and mutagenic potential.
Molecular Mechanisms of Action

Inhibition of Class III PI3K/Vps34 in Autophagosome Formation

3-Methyladenine (3-MA) functions as a competitive inhibitor of Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34, which is essential for the initiation of autophagosome formation. Vps34 catalyzes the production of phosphatidylinositol 3-phosphate (PI3P), a lipid second messenger that recruits downstream effector proteins containing FYVE or PX domains to the pre-autophagosomal membrane. This recruitment is critical for the expansion of the phagophore, the precursor structure to the autophagosome [2] [9].

Biochemical studies have demonstrated that 3-MA binds to the ATP-binding pocket of Vps34 with an IC50 value of 25 μM, effectively blocking its kinase activity. This inhibition prevents the localized generation of PI3P at the endoplasmic reticulum-mitochondria contact sites, thereby disrupting the assembly of the autophagy-specific PI3K complex consisting of Vps34, Vps15, Beclin-1, and ATG14L. Consequently, the absence of PI3P microdomains impairs the recruitment of WIPI proteins (mammalian homologs of ATG18) and other components of the autophagy machinery, leading to failed nucleation and elongation of the phagophore membrane [1] [7].

Table 1: Impact of 3-MA on Autophagic Markers in Experimental Models

Cell TypeTreatmentLC3-II/LC3-I Ratiop62/SQSTM1 LevelAutophagic FluxObservation Period
Mouse Embryonic Fibroblasts10 mM 3-MADecreased by 70%Increased by 2.5-foldInhibited4 hours
HT1080 Fibrosarcoma5-10 mM 3-MADecreased by 60-80%Increased by 2-foldInhibited10 hours
Diabetic Mouse Hippocampus15 mg/kg 3-MADecreased by 50%Not ReportedInhibited4 weeks

The suppression of Vps34 activity by 3-MA has been experimentally confirmed through multiple approaches, including immunofluorescence showing disrupted PI3P puncta formation, immunoblotting demonstrating reduced conversion of LC3-I to LC3-II (a phosphatidylethanolamine-conjugated form associated with autophagosomal membranes), and accumulation of the autophagy receptor p62/SQSTM1 due to impaired autophagic degradation [1] [6] [9]. Notably, 3-MA's inhibition of Vps34 is concentration-dependent, with maximal autophagic inhibition observed at 10 mM in most cell culture models [7] [10].

Suppression of mTOR Signaling via Class I PI3K/Akt Axis

Beyond its effects on Class III PI3K, 3-MA exhibits significant inhibitory activity against Class I PI3Ks, particularly at concentrations ≥5 mM. Class I PI3Ks generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in response to growth factor signaling, leading to the activation of the serine/threonine kinase Akt (Protein Kinase B). Akt phosphorylates multiple downstream targets, including the tuberous sclerosis complex (TSC1/TSC2), which subsequently activates the mechanistic target of rapamycin complex 1 (mTORC1) [1] [5].

mTORC1 is a central suppressor of autophagy initiation under nutrient-replete conditions. When active, mTORC1 phosphorylates and inhibits the ULK1 kinase complex (ULK1/2-ATG13-FIP200-ATG101), preventing its translocation to sites of autophagosome formation. Through sustained inhibition of Class I PI3K, 3-MA reduces Akt-mediated phosphorylation of TSC2, thereby enhancing the GTPase-activating protein (GAP) activity of the TSC complex toward Rheb (Ras homolog enriched in brain). This maintains Rheb in its inactive GDP-bound state, preventing mTORC1 activation [1] [10].

Table 2: Effects of 3-MA on Key Signaling Nodes in the PI3K/Akt/mTOR Pathway

Signaling MoleculeEffect of 3-MAFunctional ConsequenceExperimental System
Class I PI3K (p110α/p110β)Persistent inhibitionReduced PIP3 productionIn vitro kinase assays
Akt (Thr308/Ser473 phosphorylation)DecreasedImpaired activationDiabetic mouse hippocampus, MEFs
mTORC1 (S6K phosphorylation)ReducedKinase complex inactivationHEK293T, HeLa cells
GSK3β (Ser9 phosphorylation)ReducedIncreased kinase activityDiabetic mouse hippocampus

In diabetic encephalopathy models, 3-MA administration (15 mg/kg) significantly decreased phosphorylation of both Akt (at Ser473) and its downstream target GSK3β (at Ser9), while simultaneously reducing amyloid precursor protein (APP) and Tau hyperphosphorylation. This indicates that 3-MA's neuroprotective effects may partially stem from sustained inhibition of the Class I PI3K/Akt axis, leading to GSK3β activation—a kinase implicated in mitigating pathological tau phosphorylation [1]. This dual modulation of autophagy (via Vps34) and mTOR signaling (via Class I PI3K) positions 3-MA as a multifaceted regulator of cellular catabolism.

Temporal Dynamics of PI3K Isoform Selectivity and Off-Target Effects

The effects of 3-MA on autophagy exhibit a paradoxical temporal pattern contingent upon treatment duration and cellular context. Under nutrient-rich conditions, short-term treatment (≤4 hours) with 3-MA inhibits both basal and inducible autophagy by blocking Vps34-dependent PI3P production. However, prolonged exposure (>6–9 hours) unexpectedly enhances autophagic flux in the same conditions. This biphasic effect arises from differential temporal inhibition kinetics: 3-MA exerts a transient suppression of Class III PI3K (Vps34) but sustains inhibition of Class I PI3K [2] [5] [9].

The persistent blockade of Class I PI3K de-represses autophagy induction by chronically inhibiting Akt/mTORC1 signaling. As the inhibitory effect on Vps34 wanes over time, the pro-autophagic signal from Class I PI3K inhibition dominates, leading to ULK1 activation and autophagosome formation. This mechanistic duality necessitates careful experimental design when employing 3-MA as an autophagy inhibitor and underscores its context-dependent outcomes [5] [9].

Table 3: Temporal Dynamics of 3-MA-Mediated PI3K Inhibition

PI3K ClassTarget Subunits3-MA Inhibition KineticsPrimary Downstream EffectNet Autophagy Outcome
Class Ip110α, p110βPersistent (>9 hours)Sustained Akt/mTORC1 suppressionPro-autophagic
Class IIIVps34/p150Transient (<4 hours)Acute PI3P lossAnti-autophagic

Furthermore, 3-MA exhibits off-target effects that complicate its specificity profile:

  • Genotoxicity: At concentrations ≥10 mM, 3-MA induces DNA double-strand breaks, evidenced by rapid phosphorylation of histone H2A.X (γ-H2A.X) in multiple cell types. This effect is exacerbated in autophagy-deficient (e.g., FIP200−/−) cells, suggesting basal autophagy normally mitigates 3-MA-induced DNA damage [10].
  • Caspase activation: Prolonged 3-MA treatment triggers BAX/BAK-dependent caspase-3 activation and apoptosis independently of its autophagy-modulating effects, particularly in growing cells [10].
  • Migration/Invasion Suppression: In HT1080 fibrosarcoma cells, 3-MA (5–10 mM) inhibits lamellipodia formation and cell migration by suppressing Class I PI3Ks, independent of autophagy inhibition [7] [9].

These off-target actions highlight limitations in 3-MA's utility as a selective autophagy modulator and necessitate cautious interpretation of phenotypes observed with its use.

Modulation of ULK1/2 Kinase Activity in Autophagy Initiation

The Unc-51-like kinases 1 and 2 (ULK1/2) serve as master regulators of autophagy initiation, integrating signals from nutrient-sensing pathways like mTORC1 and AMPK. Although 3-MA does not directly inhibit ULK1/2, it profoundly influences their activity through upstream regulatory networks. Under nutrient-sufficient conditions, active mTORC1 phosphorylates ULK1 at Ser757, disrupting its interaction with AMPK and preventing ULK1 activation. By persistently inhibiting Class I PI3K and consequently mTORC1 (as discussed in Section 1.2), 3-MA alleviates this inhibitory phosphorylation, permitting ULK1/2 autophosphorylation and activation [1] [10].

Once activated, ULK1/2 phosphorylates multiple components of the autophagy machinery, including Beclin-1 within the Vps34 complex and the cargo receptor ATG13. This phosphorylation cascade promotes phagophore assembly. However, 3-MA's transient inhibition of Vps34 (Section 1.1) creates a temporal disconnect: ULK1/2 activation during prolonged 3-MA treatment occurs without immediate Vps34 functionality, partially uncoupling initiation from nucleation. This may explain why prolonged 3-MA exposure increases autophagosome markers (e.g., LC3 puncta) but impairs their maturation into degradative autolysosomes [5] [10].

Molecular docking studies indicate that 3-MA exhibits stronger binding affinity for Vps34 (binding energy: −5.3 kcal/mol) than for ULK1 (not directly bound). This preferential targeting reinforces its primary action on PI3K isoforms rather than ULK kinases. In contrast, specific ULK1 inhibitors like SBI-0206965 directly bind the ULK1 kinase domain, inducing distinct conformational changes that suppress phosphorylation of downstream substrates without affecting PI3K activity [1] [10].

The complex interplay between 3-MA, ULK1/2, and PI3Ks underscores that its net effect on autophagy initiation depends critically on treatment duration and the dynamic equilibrium between its transient (Vps34) versus persistent (Class I PI3K/mTORC1) inhibitory actions.

Table 4: Comparative Analysis of Autophagy-Targeting Compounds

TargetCompoundBinding Affinity (Kd or IC50)Primary MechanismEffect on Autophagic Flux
Class III PI3K (Vps34)3-MethyladenineIC50 = 25 µMATP-competitive inhibitionBiphasic (inhibition then induction)
ULK1/2SBI-0206965IC50 = 108 nM (ULK1), 711 nM (ULK2)Direct kinase inhibitionSuppression
mTORMHY1485Not ReportedmTOR activator (mechanism unclear)Suppression
Vps34SAR405IC50 = 1.2 nMATP-competitive inhibitionSustained suppression

Properties

CAS Number

43003-87-8

Product Name

3-Ethyladenine

IUPAC Name

3-ethyl-7H-purin-6-imine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)

InChI Key

XAZTXNQITCBSCJ-UHFFFAOYSA-N

SMILES

CCN1C=NC(=N)C2=C1N=CN2

Synonyms

3-ethyladenine
3-ethyladenine monohydrobromide
3-ethyladenine monohydroiodide
3-N-ethyladenine

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.